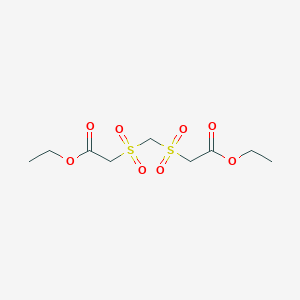
Ethoxycarbonylmethanesulfonylmethanesulfonyl-acetic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethoxycarbonylmethanesulfonylmethanesulfonyl-acetic acid ethyl ester is a complex organic compound with the molecular formula C9H16O8S2 and a molecular weight of 316.351 g/mol . This compound is known for its unique structure, which includes both ester and sulfonyl functional groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
. The reaction conditions often include:
Reactants: Carboxylic acid and ethanol
Catalyst: Acid catalyst such as sulfuric acid (H2SO4) or tosic acid (TsOH)
Reaction Conditions: The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods
In industrial settings, the production of ethoxycarbonylmethanesulfonylmethanesulfonyl-acetic acid ethyl ester may involve more advanced techniques to ensure high yield and purity. These methods can include continuous flow reactors and the use of more efficient catalysts to optimize the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Ethoxycarbonylmethanesulfonylmethanesulfonyl-acetic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: Nucleophilic substitution reactions can occur at the ester or sulfonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfides.
Scientific Research Applications
Ethoxycarbonylmethanesulfonylmethanesulfonyl-acetic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethoxycarbonylmethanesulfonylmethanesulfonyl-acetic acid ethyl ester involves its interaction with various molecular targets and pathways. The ester and sulfonyl groups can participate in a range of chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use, such as in biochemical assays or pharmaceutical applications.
Comparison with Similar Compounds
Ethoxycarbonylmethanesulfonylmethanesulfonyl-acetic acid ethyl ester can be compared with other similar compounds, such as:
- Decylsulfanyl-acetic acid ethyl ester
- Acetic acid decylcarbamoyl-phenyl-methyl ester
- Acetic acid benzylcarbamoyl-phenyl-methyl ester
These compounds share similar functional groups but differ in their specific structures and reactivities
Properties
CAS No. |
27230-18-8 |
|---|---|
Molecular Formula |
C9H16O8S2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
ethyl 2-[(2-ethoxy-2-oxoethyl)sulfonylmethylsulfonyl]acetate |
InChI |
InChI=1S/C9H16O8S2/c1-3-16-8(10)5-18(12,13)7-19(14,15)6-9(11)17-4-2/h3-7H2,1-2H3 |
InChI Key |
NGFWBJGIKDEXAF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CS(=O)(=O)CS(=O)(=O)CC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















